N-Boc-5-Hydroxyindoline

Description

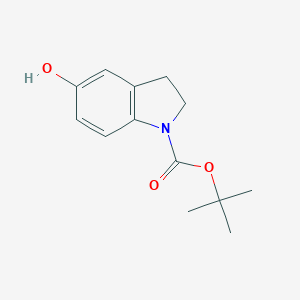

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 5-hydroxy-2,3-dihydroindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-13(2,3)17-12(16)14-7-6-9-8-10(15)4-5-11(9)14/h4-5,8,15H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKEDNSDALWZCGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C1C=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00443130 | |

| Record name | N-Boc-5-Hydroxyindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00443130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170147-76-9 | |

| Record name | N-Boc-5-Hydroxyindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00443130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Boc-5-Hydroxyindoline: Chemical Properties, Structure, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-5-hydroxyindoline, systematically named tert-butyl 5-hydroxy-2,3-dihydroindole-1-carboxylate, is a synthetically valuable heterocyclic compound. Its structure incorporates a bicyclic indoline core, featuring a hydroxyl group at the 5-position and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom. This strategic combination of functional groups makes it a versatile intermediate in the synthesis of a wide array of more complex molecules, particularly in the realm of medicinal chemistry and drug discovery. The Boc group provides stability and allows for selective reactions at other positions of the molecule, while the hydroxyl group offers a convenient handle for further functionalization. This guide provides a comprehensive overview of the chemical properties, structure, and synthetic utility of this compound.

Chemical Properties and Structure

This compound is a stable, solid compound at room temperature, typically appearing as a white to off-white powder. Its stability is enhanced by the presence of the Boc protecting group, which prevents unwanted side reactions at the indoline nitrogen.[1]

Physicochemical Data

| Property | Value | Source |

| IUPAC Name | tert-butyl 5-hydroxy-2,3-dihydroindole-1-carboxylate | [2] |

| CAS Number | 170147-76-9 | [2] |

| Molecular Formula | C₁₃H₁₇NO₃ | [1] |

| Molecular Weight | 235.28 g/mol | [1] |

| Appearance | White to off-white solid | General Supplier Information |

| Storage | Sealed in dry, 2-8°C | [1] |

Note: Experimental values for melting point, boiling point, and specific solubility in various solvents are not consistently reported in publicly available literature. Researchers should determine these properties experimentally as needed for their specific applications.

Structural Information

The structure of this compound is characterized by the fusion of a benzene ring and a pyrrolidine ring, with the nitrogen of the pyrrolidine ring protected by a Boc group. The hydroxyl group is attached to the 5-position of the benzene ring.

| Identifier | String |

| SMILES | CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)O |

| InChI | InChI=1S/C13H17NO3/c1-13(2,3)17-12(16)14-8-6-9-4-5-10(15)7-11(9)14/h4-5,7,15H,6,8H2,1-3H3 |

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the dihydropyrrole ring, and the protons of the Boc group.

-

Aromatic Protons: Signals in the aromatic region (typically δ 6.5-7.5 ppm), showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.

-

Indoline Protons: Two triplets corresponding to the methylene groups at the 2 and 3 positions of the indoline ring, likely in the δ 3.0-4.0 ppm range.

-

Boc Protons: A characteristic sharp singlet for the nine equivalent protons of the tert-butyl group, appearing upfield around δ 1.5 ppm.[3]

-

Hydroxyl Proton: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display signals for each unique carbon atom in the molecule.

-

Carbonyl Carbon: A signal in the downfield region, typically around δ 150-160 ppm, corresponding to the carbonyl carbon of the Boc group.

-

Aromatic Carbons: Multiple signals in the aromatic region (δ 110-160 ppm). The carbon bearing the hydroxyl group will be shifted further downfield.

-

Indoline Carbons: Signals for the two methylene carbons of the indoline ring, typically in the δ 25-55 ppm range.

-

Boc Carbons: A quaternary carbon signal around δ 80 ppm and a signal for the three methyl carbons around δ 28 ppm.[4][5]

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the various functional groups present.

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

N-H Stretch: Absent due to the Boc protection of the indoline nitrogen.

-

C=O Stretch: A strong absorption band around 1680-1700 cm⁻¹ for the carbonyl of the Boc group.

-

C-O Stretch: Bands in the region of 1000-1300 cm⁻¹ for the C-O bonds of the ester and hydroxyl groups.

-

Aromatic C-H Stretch: Signals typically above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Signals typically below 3000 cm⁻¹.

Mass Spectrometry (Predicted)

In a mass spectrum, this compound is expected to show a molecular ion peak [M]⁺. Common fragmentation patterns for N-Boc protected compounds include the loss of isobutylene (M-56) and the loss of the entire Boc group (M-100).[6][7][8][9]

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of this compound are not extensively published. However, a general synthetic approach can be inferred from the literature on the synthesis of related N-Boc protected indolines.

General Synthesis Workflow

A plausible synthetic route to this compound involves the protection of the nitrogen of 5-hydroxyindoline with a Boc group.

Illustrative Protocol for Boc Protection:

-

Dissolution: Dissolve 5-hydroxyindoline in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add a base, such as triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP), to the solution.

-

Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in the same solvent to the reaction mixture at room temperature or 0 °C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford pure this compound.

Applications in Research and Drug Development

This compound serves as a key building block in the synthesis of various biologically active molecules. The indoline scaffold is a privileged structure found in numerous natural products and pharmaceuticals.[10]

Role as a Synthetic Intermediate

The primary application of this compound is as a versatile intermediate for the construction of more complex molecular architectures. The hydroxyl group at the 5-position can be readily converted into other functional groups, such as ethers, esters, or used as a handle for cross-coupling reactions to introduce new substituents onto the aromatic ring. The Boc group can be easily removed under acidic conditions to liberate the indoline nitrogen, which can then be further functionalized. This allows for a divergent synthetic approach to generate libraries of diverse indole-based compounds for high-throughput screening in drug discovery programs.[10]

Potential Biological Significance

While specific biological activities for this compound itself are not widely reported, the broader class of indole and indoline derivatives is known to exhibit a wide range of pharmacological properties. The 5-hydroxyindole motif is a core component of the neurotransmitter serotonin, which plays a crucial role in regulating mood, appetite, and sleep.[11] Derivatives of 5-hydroxyindole have been investigated for various therapeutic applications, including as inhibitors of enzymes like 5-lipoxygenase and as inverse agonists for the histamine H3 receptor.[11] The indoline nucleus is also a common feature in molecules that inhibit tubulin polymerization, a key target in cancer therapy.[11] Therefore, this compound represents a valuable starting material for the synthesis of novel compounds with potential therapeutic applications in these areas.

Conclusion

This compound is a strategically important building block for organic synthesis, particularly in the field of medicinal chemistry. Its protected nitrogen and functionalizable hydroxyl group provide chemists with a versatile platform for the construction of diverse and complex molecular structures. While detailed experimental data for this specific compound is somewhat limited in the public domain, its utility as a synthetic intermediate is well-established. Further research into the synthesis and biological evaluation of derivatives of this compound is likely to yield novel compounds with significant therapeutic potential. This guide serves as a foundational resource for researchers embarking on work with this valuable synthetic tool.

References

- 1. chiralen.com [chiralen.com]

- 2. pschemicals.com [pschemicals.com]

- 3. pure.uva.nl [pure.uva.nl]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. This compound||Supplier [benchchem.com]

- 11. N-Boc-5-Hydroxyindole | 434958-85-7 | Benchchem [benchchem.com]

Synthesis of N-Boc-5-Hydroxyindoline: A Comprehensive Technical Guide for Drug Development Professionals

Introduction: The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among its derivatives, 5-hydroxyindoline serves as a crucial starting material for the synthesis of a wide array of therapeutic agents. The protection of the indoline nitrogen is a critical step in the multi-step synthesis of complex molecules, with the tert-butoxycarbonyl (Boc) group being a widely employed protecting group due to its stability and ease of removal under mild acidic conditions. This technical guide provides an in-depth overview of the synthesis of N-Boc-5-hydroxyindoline from 5-hydroxyindoline, tailored for researchers, scientists, and professionals in drug development.

Core Synthesis: N-Boc Protection of 5-Hydroxyindoline

The protection of the secondary amine in 5-hydroxyindoline is efficiently achieved through a reaction with di-tert-butyl dicarbonate (Boc₂O). This reaction is typically carried out in the presence of a base to facilitate the nucleophilic attack of the indoline nitrogen on the carbonyl carbon of the Boc anhydride.

Reaction Parameters

A summary of typical reaction parameters for the N-Boc protection of 5-hydroxyindoline is presented in Table 1.

| Parameter | Typical Conditions |

| Starting Material | 5-Hydroxyindoline |

| Reagent | Di-tert-butyl dicarbonate (Boc₂O) |

| Base | Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃) |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), or Methanol (MeOH) |

| Temperature | Room Temperature (20-25 °C) |

| Reaction Time | 2 - 16 hours |

| Yield | >90% |

Experimental Protocol

This section details a standard laboratory procedure for the synthesis of this compound.

Materials:

-

5-Hydroxyindoline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

To a solution of 5-hydroxyindoline (1.0 eq) in anhydrous dichloromethane (DCM), triethylamine (1.2 eq) is added.

-

The solution is stirred at room temperature, and di-tert-butyl dicarbonate (1.1 eq) dissolved in DCM is added dropwise.

-

The reaction mixture is stirred at room temperature for 12-16 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

-

Fractions containing the pure product are combined, and the solvent is evaporated to afford this compound as a solid. A yield of 95% has been reported for this reaction.[1]

Role in Drug Discovery and Development

This compound is a valuable building block in the synthesis of various biologically active molecules. The 5-hydroxyindole scaffold is a key component of the neurotransmitter serotonin and its derivatives have been explored for a range of therapeutic applications, including as kinase inhibitors and serotonin receptor modulators.[2][3][4]

Kinase Inhibition

Derivatives of 5-hydroxyindoline have shown promise as inhibitors of several protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The 5-hydroxyindoline scaffold has been utilized in the development of inhibitors for kinases such as Aurora kinase, CHK1, c-Met, and DYRK1A.[5][6]

Serotonin Receptor Modulation

The structural similarity of the 5-hydroxyindole core to serotonin makes it a valuable starting point for the design of ligands for serotonin (5-HT) receptors.[3] Modulators of 5-HT receptors are used to treat a variety of central nervous system disorders, including depression and anxiety.[7]

Anti-Inflammatory Agents

This compound has been used as an intermediate in the synthesis of dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), which are key enzymes in inflammatory pathways.[8]

The following table summarizes the biological targets of some derivatives synthesized from the 5-hydroxyindoline scaffold.

| Derivative Class | Biological Target | Therapeutic Area |

| Indole-based compounds | Aurora Kinase, CHK1, c-Met, DYRK1A, CDKs | Oncology |

| Arylpiperazine derivatives | Serotonin (5-HT) Receptors | Neurology, Psychiatry |

| Indoline-based compounds | 5-Lipoxygenase (5-LOX), Soluble Epoxide Hydrolase (sEH) | Inflammation |

Visualizing the Synthesis and Application

To better illustrate the concepts discussed, the following diagrams created using the DOT language are provided.

References

- 1. This compound||Supplier [benchchem.com]

- 2. N-Boc-5-Hydroxyindole | 434958-85-7 | Benchchem [benchchem.com]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and biological evaluation of new 3-(6-hydroxyindol-2-yl)-5-(Phenyl) pyridine or pyrazine V-Shaped molecules as kinase inhibitors and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]

N-Boc-5-Hydroxyindoline CAS number and molecular weight

This document provides essential information regarding the chemical compound N-Boc-5-Hydroxyindoline, focusing on its Chemical Abstracts Service (CAS) number and molecular weight. This compound is a protected form of 5-hydroxyindoline, commonly used as a building block in organic synthesis, particularly in the development of pharmaceutical agents.

Chemical Identity

This compound , also known by its IUPAC name tert-butyl 5-hydroxy-2,3-dihydroindole-1-carboxylate, is a derivative of indoline.[1] The "N-Boc" designation indicates that a tert-butyloxycarbonyl (Boc) protecting group is attached to the nitrogen atom of the indoline ring. This protecting group strategy is crucial in multi-step syntheses to prevent unwanted reactions at the nitrogen atom.

Core Data

The fundamental chemical data for this compound is summarized in the table below. This information is critical for researchers for stoichiometric calculations in reactions, analytical characterization, and regulatory documentation.

| Property | Value |

| CAS Number | 170147-76-9 |

| Molecular Formula | C₁₃H₁₇NO₃ |

| Molecular Weight | 235.28 g/mol [2][3] (or 235.2790 g/mol [4]) |

Logical Relationship of Chemical Identifiers

The following diagram illustrates the direct relationship between the common name of the compound and its primary identifiers.

Caption: Relationship between this compound and its key identifiers.

References

Spectroscopic Data and Experimental Protocols for N-Boc-5-Hydroxyindoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Boc-5-Hydroxyindoline (tert-butyl 5-hydroxy-2,3-dihydro-1H-indole-1-carboxylate), a key intermediate in the synthesis of various biologically active compounds. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.5 (br s) | Broad Singlet | - | Aromatic C-H |

| ~6.7-6.8 | Multiplet | - | Aromatic C-H |

| ~4.0 (t) | Triplet | ~8.4 | -CH₂-N |

| ~3.0 (t) | Triplet | ~8.4 | -CH₂-C |

| 1.55 (s) | Singlet | - | -C(CH₃)₃ |

Note: Precise chemical shifts can vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ ppm) | Assignment |

| ~154.5 | C=O (Boc) |

| ~148.0 | C-OH |

| ~131.5 | Quaternary Aromatic C |

| ~126.0 | Quaternary Aromatic C |

| ~115.5 | Aromatic C-H |

| ~114.0 | Aromatic C-H |

| ~109.0 | Aromatic C-H |

| ~80.5 | -C(CH₃)₃ |

| ~47.0 | -CH₂-N |

| ~28.5 | -C(CH₃)₃ |

| ~28.0 | -CH₂-C |

Note: Chemical shifts are referenced to the solvent peak.

Table 3: IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Strong, Broad | O-H stretch (phenolic) |

| ~3100-3000 | Medium | Aromatic C-H stretch[1] |

| ~2975, ~2930 | Medium | Aliphatic C-H stretch |

| ~1685 | Strong | C=O stretch (Boc carbonyl) |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch[2][3] |

| ~1390, ~1365 | Medium | C-H bend (tert-butyl) |

| ~1250-1000 | Strong | C-O stretch, C-N stretch |

| ~900-675 | Strong | Aromatic C-H out-of-plane bend[1] |

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 235.12 | [M]⁺ (Calculated for C₁₃H₁₇NO₃: 235.1208)[4] |

| 179.09 | [M - C₄H₈]⁺ or [M - 56]⁺ (Loss of isobutylene) |

| 135.06 | [M - Boc]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation:

-

Approximately 5-10 mg of this compound was dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard 1D proton experiment.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: Appropriate for the proton chemical shift range.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled ¹³C experiment.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: Approximately 0-220 ppm.

Data Processing: The raw data (Free Induction Decay - FID) was processed using appropriate software. This involved Fourier transformation, phase correction, baseline correction, and referencing to the internal standard or the residual solvent peak.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

Sample Preparation:

-

Solid Sample (KBr Pellet): A small amount of this compound was finely ground with dry potassium bromide (KBr). The mixture was then pressed into a thin, transparent pellet.

-

Thin Film: The sample was dissolved in a volatile solvent (e.g., chloroform), and a drop of the solution was placed on a salt plate (e.g., NaCl or KBr). The solvent was allowed to evaporate, leaving a thin film of the compound.

Data Acquisition: The spectrum was recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) was recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Instrumentation: An Electrospray Ionization (ESI) or Electron Impact (EI) mass spectrometer.

Sample Preparation: A dilute solution of this compound was prepared in a suitable solvent such as methanol or acetonitrile.

Data Acquisition (ESI-MS):

-

The sample solution was introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

The mass spectrometer was operated in positive ion mode.

-

The full scan mass spectrum was acquired over a relevant m/z range (e.g., 50-500 amu).

Visualizations

General Spectroscopic Analysis Workflow

Caption: A flowchart illustrating the general workflow for obtaining and analyzing spectroscopic data.

This guide provides a foundational set of spectroscopic data and methodologies for this compound. Researchers are encouraged to consult primary literature for more specific details related to their particular applications.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 3. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. tert-butyl 5-hydroxy-2,3-dihydro-1H-isoindole-2-carboxylate | C13H17NO3 | CID 18630963 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Solubility of N-Boc-5-Hydroxyindoline: A Technical Guide for Researchers

For Immediate Release

Predicted Solubility Profile of N-Boc-5-Hydroxyindoline

The solubility of a compound is dictated by its molecular structure. This compound possesses both polar and non-polar characteristics. The presence of a hydroxyl (-OH) group imparts polarity and the capacity for hydrogen bonding, while the Boc-protecting group and the indoline ring system contribute to its non-polar nature. This dual character suggests that its solubility will be highest in moderately polar solvents that can engage in hydrogen bonding and also accommodate the non-polar regions of the molecule.

Based on these structural features, the following table provides a predicted qualitative solubility profile in common organic solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Alcohols | Methanol, Ethanol | High | The hydroxyl group of the alcohols can act as both a hydrogen bond donor and acceptor, interacting favorably with the hydroxyl group of this compound. |

| Ketones | Acetone, Methyl Ethyl Ketone | High | These polar aprotic solvents can act as hydrogen bond acceptors, interacting with the hydroxyl group of the solute. Their moderate polarity also accommodates the non-polar part of the molecule. |

| Esters | Ethyl Acetate | Medium to High | Ethyl acetate is a moderately polar solvent that can act as a hydrogen bond acceptor. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Medium | Ethers are less polar than ketones and esters but can still act as hydrogen bond acceptors. THF is generally a better solvent than diethyl ether for moderately polar compounds. |

| Halogenated Hydrocarbons | Dichloromethane (DCM), Chloroform | Medium | These solvents are weakly polar and can dissolve a range of organic compounds. Solubility is expected to be moderate. |

| Aromatic Hydrocarbons | Toluene, Benzene | Low to Medium | These are non-polar solvents, and while they can interact with the aromatic indoline ring, they are less likely to effectively solvate the polar hydroxyl group. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Low | As non-polar solvents, they are poor solvents for polar compounds and are unlikely to effectively dissolve this compound. |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocols are provided.

Qualitative Solubility Determination

This method offers a rapid assessment of solubility in various solvents.

Materials:

-

This compound

-

A selection of organic solvents

-

Small vials or test tubes

-

Vortex mixer

-

Spatula

Procedure:

-

Add approximately 10 mg of this compound to a vial.

-

Add 1 mL of the selected solvent to the vial.

-

Cap the vial and vortex vigorously for 60 seconds.

-

Visually inspect the solution.

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Record the observations for each solvent.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.

Materials:

-

This compound

-

A selection of organic solvents

-

Scintillation vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Analytical balance

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or a suitable quantitative analysis method

-

Volumetric flasks

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial (enough to ensure that solid remains after equilibration).

-

Pipette a known volume of the desired solvent into the vial.

-

Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary experiment can be conducted to determine the time to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a few hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered sample and the standard solutions using a validated analytical method such as HPLC.

-

Construct a calibration curve from the standard solutions and determine the concentration of this compound in the filtered sample. This concentration represents the solubility of the compound in that solvent at the specified temperature.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in determining the solubility of an organic compound.

An In-depth Technical Guide to the Boc Protection of 5-Hydroxyindoline

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, offering a robust and readily cleavable shield for amine functionalities. In the context of 5-hydroxyindoline, a valuable scaffold in medicinal chemistry, the selective protection of the indoline nitrogen is a critical step in the synthesis of a wide array of complex molecules. This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and key considerations for the successful Boc protection of 5-hydroxyindoline.

Core Mechanism of N-Boc Protection

The Boc protection of the secondary amine in 5-hydroxyindoline proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom attacks one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O), a common Boc-donating reagent. This attack forms a transient tetrahedral intermediate. The intermediate then collapses, eliminating a tert-butyl carbonate group, which is unstable and subsequently decomposes into carbon dioxide (CO₂) and a tert-butoxide anion. The tert-butoxide, a strong base, then deprotonates the newly acylated, positively charged indoline nitrogen, yielding the N-Boc protected 5-hydroxyindoline and tert-butanol.[1]

In many protocols, a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is added to facilitate the final deprotonation step and neutralize any acidic byproducts. For less nucleophilic amines or to accelerate the reaction, a catalytic amount of 4-(dimethylaminopyridine) (DMAP) can be employed. DMAP acts as a nucleophilic catalyst by first reacting with Boc₂O to form a more reactive N-acylpyridinium intermediate, which is then more readily attacked by the amine.[1]

Chemoselectivity: N- vs. O-Protection

A key challenge in the Boc protection of 5-hydroxyindoline is the presence of two nucleophilic sites: the secondary amine of the indoline ring and the phenolic hydroxyl group. Generally, amines are more nucleophilic than alcohols, favoring N-protection. To enhance this selectivity, the reaction is typically carried out under conditions that do not significantly deprotonate the hydroxyl group. The use of a strong base that could deprotonate the phenol should be avoided to prevent competitive O-acylation. Running the reaction at lower temperatures (0 °C to room temperature) further favors the kinetically preferred N-protection.[1]

Quantitative Data on Boc Protection

The following table summarizes various conditions for the Boc protection of 5-hydroxyindoline and related substrates, providing a comparative overview of reagents, solvents, and reported yields.

| Substrate | Reagents | Base | Solvent | Temperature | Time | Yield (%) | Reference |

| 5-Hydroxyindoline | (Boc)₂O | - | - | - | - | 95 | Not Specified |

| Indoline | (Boc)₂O | TEA, DMAP (cat.) | Dichloromethane | 0 °C to rt | 3 h | 90 | [2] |

| General Primary/Secondary Amine | (Boc)₂O | TEA | Tetrahydrofuran | rt | 1-4 h | High | [1] |

| General Primary/Secondary Amine | (Boc)₂O | NaOH | Water/tert-Butanol | rt | 18 h | - | [3] |

| Aniline | (Boc)₂O | Amberlite-IR 120 | Solvent-free | rt | <1 min | 99 | [4] |

| General Primary/Secondary Amine | (Boc)₂O | NaHCO₃ | Dichloromethane/Water | rt | - | High | [1] |

Detailed Experimental Protocols

Protocol 1: High-Yield Synthesis of tert-Butyl 5-hydroxyindoline-1-carboxylate

This protocol is a standard method for the Boc protection of 5-hydroxyindoline, often achieving high yields.

Materials:

-

5-hydroxyindoline

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA)

-

4-(Dimethylaminopyridine) (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 5-hydroxyindoline (1.0 eq) in anhydrous dichloromethane.

-

Add triethylamine (1.5 eq) to the solution.

-

Add a catalytic amount of DMAP (0.1 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add di-tert-butyl dicarbonate (1.2 eq) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 3-12 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel if necessary.

Protocol 2: Boc Protection in a Biphasic System

This method is useful for amine salts or when using an inorganic base.

Materials:

-

5-hydroxyindoline

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Water

Procedure:

-

Dissolve 5-hydroxyindoline (1.0 eq) in a mixture of dichloromethane (or THF) and water.

-

Add sodium bicarbonate (2.0 eq) to the mixture.

-

Add di-tert-butyl dicarbonate (1.2 eq) and stir the mixture vigorously at room temperature.

-

Monitor the reaction by TLC. The reaction is often complete within a few hours.

-

Separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure to obtain the product.

Mandatory Visualizations

References

Commercial suppliers and purity of N-Boc-5-Hydroxyindoline

An In-depth Technical Guide to N-Boc-5-Hydroxyindoline for Researchers and Drug Development Professionals

Introduction

This compound, also known as tert-butyl 5-hydroxy-2,3-dihydro-1H-indole-1-carboxylate, is a synthetic intermediate of significant interest in medicinal chemistry and drug development. The indoline scaffold is a core structure in many biologically active compounds. The presence of the N-Boc (tert-butyloxycarbonyl) protecting group provides stability and allows for selective chemical modifications, while the 5-hydroxy group offers a site for further functionalization. This guide provides a comprehensive overview of its commercial availability, purity, key experimental protocols, and biological context.

Commercial Suppliers and Purity of this compound

This compound is available from various chemical suppliers. The purity of the commercially available compound is typically high, making it suitable for most research and development applications. The following table summarizes the information from several suppliers.

| Supplier | Purity | CAS Number | Additional Information |

| CHIRALEN | 97% | 170147-76-9 | Storage at 2-8°C, sealed in dry conditions.[1] |

| BLD Pharm | - | 434958-85-7 | Requires cold-chain transportation; Storage at 2-8°C, sealed in dry conditions.[2] |

| CymitQuimica | 97% | 434958-85-7 | Offered as a solid.[3] |

| ChemicalBook | 95+% | 434958-85-7 | Available from multiple vendors listed on the platform.[4] |

Experimental Protocols

A general workflow for the synthesis, purification, and analysis of this compound is outlined below. This process ensures the material's quality and suitability for subsequent applications.

Synthesis Protocol: N-Boc Protection of 5-Hydroxyindoline

This protocol describes a general method for the protection of the nitrogen atom of 5-hydroxyindoline using di-tert-butyl dicarbonate ((Boc)₂O).

Materials:

-

5-Hydroxyindoline

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA))

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolution: Dissolve 5-hydroxyindoline (1.0 equivalent) in the chosen solvent (e.g., DCM) in a round-bottom flask.

-

Addition of Base: Add the base (e.g., TEA, 1.2 equivalents) to the solution and stir at room temperature.

-

Addition of (Boc)₂O: Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent to the reaction mixture.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Quench the reaction by adding water or saturated NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract with the organic solvent (e.g., DCM).

-

Wash the combined organic layers sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purification: Purify the crude product using flash column chromatography or recrystallization as described in the following protocol.

Purification Protocol

Purification is critical to remove unreacted starting materials, byproducts, and other impurities.

A. Flash Column Chromatography

This technique is suitable for separating the product from impurities with different polarities.[5]

Materials:

-

Crude this compound

-

Silica gel (for flash chromatography)

-

Solvent system (e.g., a mixture of hexanes and ethyl acetate)

-

Chromatography column and accessories

-

TLC plates and developing chamber

Procedure:

-

Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (a low-polarity mixture of hexanes and ethyl acetate).

-

Column Packing: Pack the chromatography column with the silica gel slurry.

-

Sample Loading: Dissolve the crude product in a minimal amount of the solvent and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, load the dry silica onto the top of the packed column.

-

Elution: Elute the column with the solvent system, gradually increasing the polarity (increasing the percentage of ethyl acetate).

-

Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

B. Recrystallization

This method purifies crystalline solids based on differences in solubility.[5]

Materials:

-

Crude this compound

-

Suitable solvent or solvent pair (e.g., ethanol/water, ethyl acetate/hexanes)

-

Erlenmeyer flask

-

Heating source (hot plate)

-

Filtration apparatus (Büchner funnel)

Procedure:

-

Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot solvent.[5]

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[5]

-

Crystallization: Allow the clear solution to cool slowly to room temperature to form crystals. Further cooling in an ice bath can maximize the yield.[5]

-

Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove residual impurities.[5]

-

Drying: Dry the purified crystals under vacuum to remove all traces of solvent.[5]

Purity Analysis Protocols

A combination of analytical techniques is used to confirm the structure and determine the purity of the final compound.

A. High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for quantifying chemical purity.[6]

-

Objective: To determine the percentage purity of the compound by separating it from any impurities.

-

Instrumentation & Conditions:

-

HPLC System: A standard system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[7]

-

Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).[7]

-

Gradient Program: A typical gradient might run from 10% to 95% Solvent B over 20 minutes.[7]

-

Flow Rate: 1.0 mL/min.[7]

-

Detection: UV at 210 nm and 220 nm.[7]

-

Sample Preparation: Dissolve a known concentration of the sample in the mobile phase or a compatible solvent.

-

B. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

NMR is used for structural confirmation and to identify organic impurities, including residual solvents.[6]

-

Objective: To verify the chemical structure and identify the presence of any structural or solvent-related impurities.

-

Instrumentation & Conditions:

C. Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound and to help identify unknown impurities.[6]

-

Objective: To confirm the identity of the compound by determining its molecular weight.

-

Instrumentation & Conditions:

-

System: Typically a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

-

Ionization: Electrospray ionization (ESI) is common for this type of molecule.

-

Analysis: The mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ or [M+Na]⁺) is determined and compared to the calculated theoretical mass.

-

Biological Context and Signaling Pathways

Indole-containing compounds are known to modulate various cellular signaling pathways, making them valuable scaffolds in drug discovery.[8] While this compound is primarily a synthetic intermediate, its core structure is related to molecules that can influence key biological processes. Indole derivatives have been shown to target pathways such as the PI3K/Akt/mTOR and MAPK signaling cascades, which are crucial in regulating cell proliferation, survival, and apoptosis.[8][9]

The ability of indole compounds to interact with such pathways underscores the importance of intermediates like this compound in the synthesis of novel therapeutic agents targeting cancer and other diseases.[8]

References

- 1. chiralen.com [chiralen.com]

- 2. 434958-85-7|N-Boc-5-Hydroxyindole|BLD Pharm [bldpharm.com]

- 3. CAS 434958-85-7: N-Boc-5-Hydroxyindole | CymitQuimica [cymitquimica.com]

- 4. 1-Boc-5-hydroxyindole | 434958-85-7 [amp.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

N-Boc-5-Hydroxyindoline: A Comprehensive Technical Guide for Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-5-hydroxyindoline, systematically named tert-butyl 5-hydroxy-2,3-dihydro-1H-indole-1-carboxylate, is a pivotal building block in modern synthetic and medicinal chemistry. Its indoline core, featuring a hydroxyl group at the 5-position and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen, offers a versatile platform for the synthesis of a diverse array of complex molecules. The strategic placement of these functional groups allows for selective chemical modifications, making it an invaluable intermediate in the development of novel therapeutic agents and other biologically active compounds. This technical guide provides a comprehensive review of the synthesis, key reactions, and applications of this compound in synthetic chemistry.

Synthesis of this compound

The most common and efficient synthesis of this compound involves the deprotection of a benzyl-protected precursor. This method is widely adopted due to the stability of the benzyl ether and the clean, high-yielding deprotection step.

Synthetic Pathway for this compound

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis from tert-Butyl 5-(Benzyloxy)indoline-1-carboxylate

Materials:

-

tert-Butyl 5-(benzyloxy)indoline-1-carboxylate

-

10% Palladium on carbon (Pd/C)

-

Methanol (MeOH)

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve tert-butyl 5-(benzyloxy)indoline-1-carboxylate (1 equivalent) in methanol.

-

To this solution, add 10% palladium on carbon.

-

Stir the mixture at room temperature under a hydrogen atmosphere for 2 hours.

-

Upon completion of the reaction (monitored by TLC or LC-MS), filter the mixture to remove the palladium catalyst.

-

Remove the solvent from the filtrate under reduced pressure to yield the crude product.

-

The resulting this compound is typically obtained as a solid and can be used in subsequent steps with or without further purification.

Quantitative Data:

| Precursor | Product | Reagents | Yield | Reference |

| tert-Butyl 5-(benzyloxy)indoline-1-carboxylate | This compound | H₂, 10% Pd/C, MeOH | 95% | [1] |

Key Reactions and Applications in Synthetic Chemistry

This compound serves as a versatile intermediate for the synthesis of various substituted indoline and indole derivatives. The hydroxyl group provides a handle for functionalization, while the Boc-protected nitrogen allows for reactions on the aromatic ring without interference.

Suzuki-Miyaura Cross-Coupling Reactions

The hydroxyl group of this compound can be converted to a triflate (OTf) or a nonaflate (ONf) group, which are excellent leaving groups for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the introduction of various aryl and heteroaryl substituents at the 5-position of the indoline ring, a common strategy in the synthesis of kinase inhibitors and other drug candidates.

General Workflow for Suzuki-Miyaura Coupling

Caption: General workflow for Suzuki-Miyaura coupling.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a 5-Bromoindoline Derivative (Adaptable for 5-Triflyloxyindoline)

Materials:

-

N-Boc-5-bromoindoline (as a proxy for the triflate derivative)

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., DME, ethanol)

Procedure:

-

In a reaction vessel, combine the N-Boc-5-bromoindoline (1 equivalent), the arylboronic acid (1.3 equivalents), the palladium catalyst (0.07 equivalents), and the base (2 equivalents).

-

Add the solvent (e.g., ethanol).

-

The reaction mixture can be heated conventionally or under microwave irradiation (e.g., 100 °C, 50 W).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, the reaction is worked up by standard procedures, including filtration, extraction, and purification by column chromatography to yield the 5-aryl-N-Boc-indoline.

Quantitative Data for a Representative Suzuki-Miyaura Coupling:

| Substrate | Coupling Partner | Catalyst | Base | Solvent | Yield | Reference |

| 5-bromo-1,3,3-trimethyl-1,3-dihydrospiro[indole-2,2'-piperidin]-6'-one | Naphthalene-2-boronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Ethanol | 95% | [2] |

Application in the Synthesis of Bioactive Molecules

Spectroscopic Data

While a publicly available, experimentally verified 1H and 13C NMR spectrum for this compound is not readily found, the expected chemical shifts can be predicted based on the analysis of similar structures. The following table provides a reference for the chemical shifts of the parent 5-hydroxyindole.

¹H and ¹³C NMR Spectral Data of 5-Hydroxyindole (in DMSO-d₆):

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1-NH | 10.65 | - |

| 2-H | 7.15 | 125.7 |

| 3-H | 6.25 | 101.9 |

| 4-H | 7.18 | 111.9 |

| 5-OH | 8.65 | 150.9 |

| 6-H | 6.60 | 111.4 |

| 7-H | 6.90 | 121.7 |

| 3a | - | 129.2 |

| 7a | - | 131.6 |

Data sourced from comparative analysis of indole derivatives.

Conclusion

This compound is a highly valuable and versatile building block in synthetic chemistry. Its straightforward synthesis and the presence of strategically positioned functional groups make it an ideal starting material for the construction of complex molecular architectures, particularly in the field of drug discovery. The ability to selectively functionalize the 5-position through reactions like the Suzuki-Miyaura coupling has cemented its importance in the development of novel therapeutic agents, especially kinase inhibitors. This guide provides researchers and scientists with the essential information required to effectively utilize this compound in their synthetic endeavors.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. Synthesis and biological evaluation of new 3-(6-hydroxyindol-2-yl)-5-(Phenyl) pyridine or pyrazine V-Shaped molecules as kinase inhibitors and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design and synthesis of 1-aryl-5-anilinoindazoles as c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel 5-Substituted Oxindole Derivatives as Bruton’s Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynamics Simulation, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

N-Boc-5-Hydroxyindoline: A Comprehensive Technical Guide to Safety, Handling, and Storage

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-5-Hydroxyindoline (tert-butyl 5-hydroxy-2,3-dihydroindole-1-carboxylate) is a key heterocyclic building block in organic synthesis and medicinal chemistry. Its indoline core is a privileged scaffold found in a variety of biologically active molecules. The presence of a hydroxyl group at the 5-position provides a versatile handle for further functionalization, while the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled reactivity during synthetic sequences. This guide provides in-depth technical information on the safe handling, storage, and key applications of this compound, tailored for professionals in research and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior in various experimental setups.

Table 1: Physicochemical Data of this compound

| Property | Value | Reference |

| CAS Number | 170147-76-9 | [1] |

| Molecular Formula | C₁₃H₁₇NO₃ | [2] |

| Molecular Weight | 235.28 g/mol | [2] |

| Appearance | Not specified in search results | |

| Melting Point | Not specified in search results | |

| Boiling Point | 381.913 °C at 760 mmHg (Calculated) | |

| Density | 1.205 g/cm³ (Calculated) | |

| Flash Point | 184.774 °C (Calculated) | |

| Solubility | Not specified in search results |

Safety and Handling

This compound requires careful handling in a laboratory setting. The following safety precautions and handling procedures are based on available safety data sheets and should be strictly adhered to.

Hazard Identification and Precautionary Measures

While specific GHS classifications for this compound were not consistently available across all sources, related compounds such as N-Boc-5-hydroxyindole are classified with warnings for being harmful if swallowed, causing skin irritation, serious eye irritation, and potential respiratory irritation.[3] Therefore, it is prudent to handle this compound with a high degree of caution.

Table 2: Hazard and Precautionary Statements for Structurally Similar Compounds

| Hazard Statement (for N-Boc-5-hydroxyindole) | Precautionary Statement (General) |

| H302: Harmful if swallowed | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

| H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| H319: Causes serious eye irritation | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| H335: May cause respiratory irritation | P302+P352: IF ON SKIN: Wash with plenty of soap and water. |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A laboratory coat and appropriate footwear.

-

Respiratory Protection: In case of insufficient ventilation or when handling powders, a NIOSH-approved respirator is recommended.

First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.

Storage

Proper storage of this compound is crucial to maintain its stability and purity.

-

Storage Temperature: Store in a refrigerator at 2-8°C.[1]

-

Storage Conditions: Keep the container tightly sealed in a dry and well-ventilated place.[1] Protect from moisture.

Experimental Protocols and Applications

This compound is a valuable intermediate for the synthesis of more complex molecules, particularly in the development of new therapeutic agents.[2] The hydroxyl group can be readily functionalized, for example, through etherification or by participating in cross-coupling reactions.

Synthetic Workflow

The general utility of this compound in synthetic chemistry involves its preparation and subsequent functionalization. A logical workflow is depicted in the following diagram.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds.[4] While a specific protocol for this compound was not found, the following is a representative procedure for the Suzuki coupling of a related N-Boc protected halo-indole with a boronic acid, which illustrates a common application.[4] This protocol would typically be preceded by the conversion of the hydroxyl group of this compound to a suitable leaving group, such as a triflate.

Objective: To synthesize a 5-aryl-N-Boc-indoline derivative from a 5-halo-N-Boc-indoline and an arylboronic acid.

Materials:

-

5-Bromo-N-Boc-indoline (or the corresponding triflate)

-

Arylboronic acid (1.2 equivalents)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 equivalents)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

Dimethoxyethane (DME)

-

Water

Procedure:

-

To a reaction vessel, add 5-bromo-N-Boc-indoline (1.0 equivalent), the arylboronic acid (1.2 equivalents), Pd(dppf)Cl₂ (0.05 equivalents), and K₂CO₃ (2.0 equivalents).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed DME and water (typically in a 4:1 to 10:1 ratio).

-

Heat the reaction mixture to 80-90 °C and stir for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-N-Boc-indoline derivative.

Signaling Pathways and Biological Activity

Currently, there is limited publicly available information directly linking this compound to specific signaling pathways. However, the broader class of N-hydroxyindoles and their derivatives have been investigated for a range of biological activities.[5] For instance, substituted indoline scaffolds are being explored as inhibitors of enzymes such as 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), which are involved in inflammatory pathways.[6] The general workflow for investigating such biological activity is presented below.

References

- 1. chiralen.com [chiralen.com]

- 2. This compound||Supplier [benchchem.com]

- 3. 434958-85-7|N-Boc-5-Hydroxyindole|BLD Pharm [bldpharm.com]

- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioactive heterocycles containing endocyclic N-hydroxy groups - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties and Synthetic Utility of N-Boc-5-Hydroxyindoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties of N-Boc-5-hydroxyindoline (tert-butyl 5-hydroxyindoline-1-carboxylate), a key intermediate in the synthesis of various biologically active molecules. This document outlines its known physicochemical characteristics, provides standardized experimental protocols for their determination, and illustrates its role in synthetic chemistry.

Core Physical Properties

This compound is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug development. While some of its physical properties are well-documented, a definitive experimental melting point is not widely reported in publicly available literature.

Data Presentation

The table below summarizes the known and calculated physical properties of this compound.

| Property | Value | Source |

| CAS Number | 170147-76-9 | Commercial Suppliers |

| Molecular Formula | C₁₃H₁₇NO₃ | Commercial Suppliers |

| Molecular Weight | 235.28 g/mol | Commercial Suppliers |

| Appearance | White to off-white or light yellow solid/crystalline powder (inferred from related compounds) | [1][2] |

| Melting Point | Not reported in available literature | |

| Boiling Point | 381.9 ± 34.0 °C at 760 mmHg (Predicted) | |

| Density | 1.205 ± 0.1 g/cm³ (Predicted) | |

| Flash Point | 184.8 ± 25.7 °C (Predicted) | |

| Storage | Sealed in dry, 2-8°C | [3] |

Experimental Protocols

The following sections detail standardized methodologies for the determination of the primary physical properties of solid organic compounds like this compound.

Determination of Appearance

Objective: To visually characterize the physical form and color of the compound.

Methodology:

-

Sample Preparation: A small, representative sample of the substance is placed on a clean, white watch glass or in a clear sample vial.

-

Visual Inspection: The sample is observed under bright, indirect laboratory lighting against a white background.

-

Description: The following characteristics are recorded:

-

Physical Form: e.g., crystalline powder, amorphous solid, granules.

-

Color: e.g., white, off-white, pale yellow.

-

Texture: e.g., fine, granular, clumpy.

-

-

Microscopic Examination (Optional): For a more detailed analysis of crystalline structure, the sample can be viewed under a microscope.

Determination of Melting Point

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Methodology:

-

Sample Preparation: A small amount of the dry, finely powdered compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise measurement (1-2 °C per minute) as the expected melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point.

Synthetic Workflow and Applications

This compound is primarily utilized as a protected intermediate in the synthesis of more complex molecules, particularly those with an indole or indoline scaffold. The N-Boc (tert-butyloxycarbonyl) group serves to protect the nitrogen of the indoline ring during synthetic transformations, and it can be readily removed under acidic conditions.

The following diagram illustrates a generalized workflow for the use of this compound in a multi-step synthesis.

Caption: Generalized workflow for the synthesis and utilization of this compound.

References

Methodological & Application

Application Notes and Protocols: N-Boc-5-Hydroxyindoline as a Building Block for Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-5-hydroxyindoline is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The presence of a Boc-protected nitrogen and a hydroxyl group at the 5-position allows for selective functionalization, making it an ideal starting material for the synthesis of a diverse range of complex heterocyclic compounds. This document provides detailed application notes, experimental protocols, and data for the use of this compound in the synthesis of potent kinase inhibitors, specifically focusing on the indirubin and meridianin scaffolds. These scaffolds are known to target key signaling pathways implicated in cancer and neurodegenerative diseases.

Key Applications and Synthetic Strategies

This compound serves as a strategic precursor for the synthesis of bioactive molecules. The hydroxyl group can be readily converted into other functional groups, such as amines or triflates, to enable further elaboration. The indoline core can be oxidized to the corresponding indole, which is a common motif in kinase inhibitors. Two key classes of kinase inhibitors that can be accessed from this building block are indirubins and meridianins, which are known to inhibit Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase-3 (GSK-3), and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways.

Diagram of Synthetic Pathways from this compound

Caption: Synthetic utility of this compound.

Synthesis of an Indirubin Precursor: N-Boc-5-Hydroxyoxindole

A key step in the synthesis of 5-substituted indirubin derivatives is the preparation of the corresponding oxindole. This compound can be oxidized to N-Boc-5-hydroxyoxindole, which can then undergo condensation with isatin derivatives to form the indirubin scaffold.

Experimental Protocol: Synthesis of N-Boc-5-Hydroxyoxindole

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as acetone.

-

Oxidation: Add a solution of potassium permanganate (KMnO₄) (2.0 eq) in water dropwise to the stirred solution at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated solution of sodium bisulfite. Filter the mixture through a pad of Celite® and wash with acetone.

-

Extraction: Concentrate the filtrate under reduced pressure and extract the aqueous residue with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford N-Boc-5-hydroxyoxindole.

| Reactant | Product | Reagents | Yield | Reference |

| This compound | N-Boc-5-hydroxyoxindole | KMnO₄, Acetone/Water | 75-85% | (Analogous transformations) |

Application in the Synthesis of Indirubin Derivatives as STAT3 and GSK-3β Inhibitors

Indirubin and its derivatives are potent inhibitors of various kinases, including CDKs and GSK-3β. They have also been shown to inhibit the STAT3 signaling pathway, which is constitutively active in many human cancers. The synthesis of 5-substituted indirubins can be achieved through the condensation of a 5-substituted oxindole with isatin.

Experimental Protocol: Synthesis of a 5-Hydroxyindirubin Derivative

-

Deprotection: Treat N-Boc-5-hydroxyoxindole (1.0 eq) with trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature for 2 hours to remove the Boc protecting group. Concentrate the reaction mixture under reduced pressure.

-

Condensation: Dissolve the resulting 5-hydroxyoxindole and isatin (1.0 eq) in ethanol containing a catalytic amount of a base (e.g., piperidine).

-

Reaction: Reflux the mixture for 3-5 hours. A colored precipitate will form.

-

Isolation: Cool the reaction mixture to room temperature and collect the precipitate by filtration.

-

Purification: Wash the solid with cold ethanol and dry under vacuum to yield the 5-hydroxyindirubin derivative.

| Starting Material | Product | Key Reagents | Typical Yield | Reference |

| 5-Hydroxyoxindole | 5-Hydroxyindirubin | Isatin, Piperidine, Ethanol | 80-90% | (Analogous transformations) |

Targeted Signaling Pathway: STAT3 and GSK-3β

Indirubin derivatives have been shown to inhibit the Src/Jak1/Stat3 signaling pathway, leading to the downregulation of anti-apoptotic proteins like Mcl-1 and Survivin, and subsequent induction of apoptosis.[1][2] Additionally, they are potent inhibitors of GSK-3β, a key enzyme in the WNT signaling pathway.[3]

Caption: Indirubin derivatives inhibit STAT3 and GSK-3β signaling.

Synthesis of Meridianin Analogues as CDK and GSK-3 Inhibitors

Meridianins are marine-derived indole alkaloids that exhibit potent inhibitory activity against a range of protein kinases, including CDKs and GSK-3.[4][5] The synthesis of meridianin analogues can be achieved from 5-aminoindoles, which can be prepared from this compound.

Experimental Protocol: Synthesis of N-Boc-5-Aminoindoline

-

Nitration: Treat this compound (1.0 eq) with a nitrating agent (e.g., nitric acid/sulfuric acid) at low temperature to obtain N-Boc-5-hydroxy-x-nitroindoline.

-

Reduction of Hydroxyl group: The hydroxyl group can be removed through a variety of methods, such as conversion to a triflate followed by hydrogenolysis, to yield N-Boc-x-nitroindoline.

-

Reduction of Nitro group: Dissolve the N-Boc-x-nitroindoline in a suitable solvent like ethanol or ethyl acetate and perform a reduction of the nitro group to an amine using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere, or using a reducing agent like tin(II) chloride.

-

Purification: After completion of the reaction, filter the catalyst and concentrate the solvent to obtain N-Boc-5-aminoindoline.

| Starting Material | Product | Key Steps & Reagents | Typical Yield | Reference |

| This compound | N-Boc-5-aminoindoline | 1. Nitration 2. Reduction | 60-70% (over two steps) | (Analogous transformations)[6] |

Experimental Protocol: Synthesis of a Meridianin Analogue

-

Deprotection and Oxidation: Treat N-Boc-5-aminoindoline with an oxidizing agent such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to effect both deprotection and oxidation to the 5-aminoindole.

-

Condensation: React the 5-aminoindole (1.0 eq) with a suitable pyrimidine derivative, such as 2,4-dichloropyrimidine, in the presence of a base (e.g., potassium carbonate) in a solvent like DMF at elevated temperature.

-

Cyclization: The resulting intermediate can then be cyclized to form the core structure of meridianin analogues.

-

Purification: Purify the final product by column chromatography.

| Starting Material | Product | Key Reagents | Typical Yield | Reference |

| 5-Aminoindole | Meridianin Analogue | 2,4-Dichloropyrimidine, K₂CO₃, DMF | 40-50% | (Analogous transformations)[7] |

Targeted Signaling Pathway: CDK and GSK-3

Meridianin analogues are potent inhibitors of CDKs and GSK-3, making them promising candidates for the treatment of cancer and neurodegenerative diseases like Alzheimer's.[4][8]

Caption: Meridianin analogues inhibit CDK and GSK-3 pathways.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of complex, biologically active heterocyclic compounds. The protocols and data presented here demonstrate its utility in accessing potent kinase inhibitors such as indirubin and meridianin analogues. The ability to selectively functionalize this building block provides a powerful tool for medicinal chemists in the development of novel therapeutics targeting critical signaling pathways in various diseases.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Indirubin derivatives inhibit Stat3 signaling and induce apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular mechanisms of indirubin and its derivatives: novel anticancer molecules with their origin in traditional Chinese phytomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Review: Meridianins and Meridianins Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural-Based Optimizations of the Marine-Originated Meridianin C as Glucose Uptake Agents by Inhibiting GSK-3β - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Acidic Deprotection of N-Boc-5-Hydroxyindoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis, prized for its stability in a wide array of chemical environments and its facile removal under acidic conditions.[1] N-Boc-5-hydroxyindoline is a valuable intermediate in the synthesis of various biologically active compounds, including pharmaceuticals and molecular probes. The deprotection of the Boc group to unveil the free secondary amine of the indoline core is a critical step in these synthetic pathways. However, the presence of the phenolic hydroxyl group at the 5-position necessitates a carefully controlled deprotection strategy to prevent potential side reactions such as oxidation or electrophilic substitution on the electron-rich aromatic ring.

This document provides detailed protocols for the acidic deprotection of this compound using two common and effective reagents: Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl). The protocols are designed to be efficient while minimizing the risk of side product formation.

Comparative Data of Deprotection Protocols

The selection of a deprotection method often involves a trade-off between reaction speed and selectivity. The following table summarizes the key parameters for the two recommended protocols for the acidic deprotection of this compound.

| Parameter | Protocol 1: Trifluoroacetic Acid | Protocol 2: Hydrochloric Acid |

| Acid Reagent | Trifluoroacetic Acid (TFA) | 4 M HCl in 1,4-Dioxane |

| Solvent | Dichloromethane (DCM) | 1,4-Dioxane |

| Temperature | 0 °C to Room Temperature | Room Temperature |

| Reaction Time | 1 - 3 hours | 2 - 4 hours |

| Work-up | Basic aqueous wash | Evaporation/Trituration |

| Typical Yield | >90% | >90% |

| Remarks | Fast, volatile reagents | Milder, forms HCl salt directly |

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol utilizes the strong acid TFA in a common organic solvent, DCM. The reaction is typically rapid and efficient.[2]

Materials:

-

This compound

-

Trifluoroacetic Acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add Trifluoroacetic Acid (TFA) (5-10 eq) to the stirred solution.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-3 hours).

-